1-Phenyl-3-guanylthiourea

Descripción general

Descripción

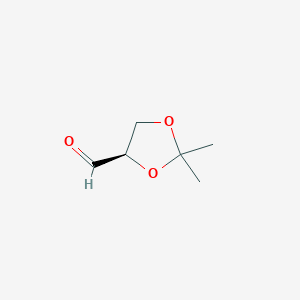

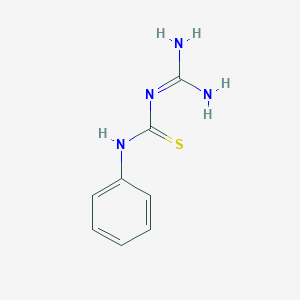

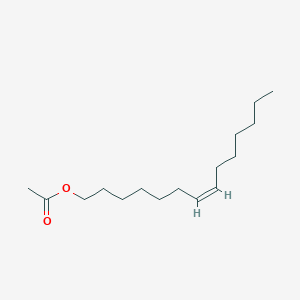

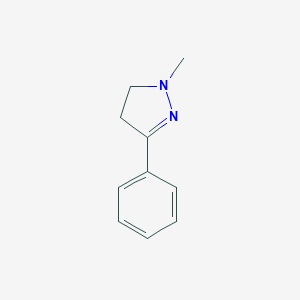

1-Phenyl-3-guanylthiourea (hereafter referred to as GTU) is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material sciences. The structure of GTU is characterized by the presence of both carbonyl and thiocarbonyl functional groups, which contribute to its reactivity and biological activity .

Synthesis Analysis

The synthesis of GTU derivatives often involves the reaction of isothiocyanates with amines or other nucleophiles. For instance, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . Similarly, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea involved the use of GC–MS, elemental analyses, and spectroscopic techniques to confirm the structure .

Molecular Structure Analysis

The molecular structure of GTU derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea showed that the compound crystallizes in the triclinic space group with the carbonyl and thiourea groups being almost planar . Additionally, the molecular structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined from single-crystal X-ray diffraction data, revealing its crystallization in the monoclinic space group .

Chemical Reactions Analysis

GTU and its derivatives exhibit interesting reactivity patterns. The electronic structure and reactivity of GTU have been studied using quantum chemical methods, revealing two major tautomeric classes (thione and thiol) on the potential energy surface. The interconversion between these tautomers involves protonation at the sulfur atom followed by C≡N bond rotation and deprotonation . The S-alkylation reaction in GTU has also been explored, indicating that alkylated analogs of thiol isomers are formed via a bimolecular process involving alkyl cation attack at the sulfur atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of GTU derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and quasi-aromatic pseudo-ring stacking interactions contribute to the self-organization in the solid state, as observed in the crystallographic study of 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea and 1-benzoyl-3-(2-hydroxypropyl)thiourea . The vibrational properties of these compounds have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations .

Aplicaciones Científicas De Investigación

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, closely related chemically to 1-Phenyl-3-guanylthiourea, are extensively used globally for controlling broadleaf weeds in cereal crops. These compounds, due to their persistence in soil and water, pose environmental concerns. Research highlights the critical role of biodegradation in mitigating the environmental impact of these herbicides. Studies focus on microbial degradation pathways, emphasizing the importance of understanding these processes to predict and manage the environmental fate of phenylurea herbicides (Hussain et al., 2015).

Chemistry and Coordination Properties of Thioureas

Thioureas, including compounds similar to 1-Phenyl-3-guanylthiourea, are notable for their diverse applications, particularly as ligands in coordination chemistry. The review by Saeed, Flörke, and Erben (2014) delves into the chemistry, coordination, and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. It outlines how these compounds serve as versatile ligands, affecting intra- and intermolecular hydrogen-bonding interactions, which play a significant role in their coordination properties. The review suggests potential applications in transition metal complexes and highlights the intersection of chemical versatility and biological applications (Saeed et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(diaminomethylidene)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVILAOZDBXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409223 | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-guanylthiourea | |

CAS RN |

15989-47-6 | |

| Record name | 15989-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)